Cas no 2228387-49-1 (tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate)

Tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate is a chemically synthesized intermediate with applications in pharmaceutical and organic synthesis. Its structure features a tert-butyl carbamate group and a carbamimidoyl substituent on a phenolic ring, offering versatility in further functionalization. The hydroxyl and carbamimidoyl groups provide reactive sites for selective modifications, making it valuable in the development of bioactive compounds. The tert-butyl moiety enhances stability, facilitating handling and storage. This compound is particularly useful in peptide mimetics and heterocyclic chemistry due to its balanced reactivity and protective group compatibility. High purity and well-defined characterization ensure reproducibility in research and industrial applications.
tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate structure
2228387-49-1 structure
Product name:tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate
CAS No:2228387-49-1
MF:C12H17N3O3
Molecular Weight:251.281682729721
CID:6395329
PubChem ID:165756326

tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate
    • 2228387-49-1
    • EN300-1875830
    • インチ: 1S/C12H17N3O3/c1-12(2,3)18-11(17)15-9-5-4-7(16)6-8(9)10(13)14/h4-6,16H,1-3H3,(H3,13,14)(H,15,17)
    • InChIKey: XQVBNMRSGFWPAV-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=CC=1C(=N)N)O)=O)C(C)(C)C

計算された属性

  • 精确分子量: 251.12699141g/mol
  • 同位素质量: 251.12699141g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 325
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 108Ų
  • XLogP3: 1.1

tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1875830-0.5g
tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate
2228387-49-1
0.5g
$1221.0 2023-09-18
Enamine
EN300-1875830-1g
tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate
2228387-49-1
1g
$1272.0 2023-09-18
Enamine
EN300-1875830-5g
tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate
2228387-49-1
5g
$3687.0 2023-09-18
Enamine
EN300-1875830-0.1g
tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate
2228387-49-1
0.1g
$1119.0 2023-09-18
Enamine
EN300-1875830-0.05g
tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate
2228387-49-1
0.05g
$1068.0 2023-09-18
Enamine
EN300-1875830-5.0g
tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate
2228387-49-1
5g
$3687.0 2023-06-01
Enamine
EN300-1875830-10.0g
tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate
2228387-49-1
10g
$5467.0 2023-06-01
Enamine
EN300-1875830-1.0g
tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate
2228387-49-1
1g
$1272.0 2023-06-01
Enamine
EN300-1875830-2.5g
tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate
2228387-49-1
2.5g
$2492.0 2023-09-18
Enamine
EN300-1875830-0.25g
tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate
2228387-49-1
0.25g
$1170.0 2023-09-18

tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate 関連文献

tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamateに関する追加情報

Introduction to tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate (CAS No: 2228387-49-1)

Tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate, identified by the chemical compound code CAS No 2228387-49-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of bioactive molecules. The structural features of this compound, including its tert-butyl group and the presence of both carbamimidoyl and hydroxyphenyl moieties, contribute to its unique reactivity and potential utility in drug development.

The tert-butyl group is a well-known protecting group in organic synthesis, often employed to shield reactive hydroxyl or carboxylic acid functionalities during multi-step synthetic pathways. Its stability under various reaction conditions makes it an ideal choice for facilitating selective transformations. On the other hand, the carbamimidoyl moiety introduces a high degree of reactivity, enabling participation in nucleophilic addition reactions and condensation processes that are pivotal for constructing complex molecular architectures. The combination of these structural elements in tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate suggests a compound with broad synthetic utility.

The hydroxyphenyl component of the molecule imparts additional functional diversity, allowing for interactions with various biological targets. Hydroxylated aromatic rings are common motifs in many pharmacologically active compounds, often contributing to binding affinity and metabolic stability. This feature positions CAS No 2228387-49-1 as a promising candidate for further exploration in the development of novel therapeutic agents. Recent advancements in computational chemistry and molecular modeling have enhanced our ability to predict the biological activity of such compounds, making virtual screening an increasingly efficient approach.

In recent years, there has been a surge in interest regarding carbamates as pharmacophores due to their ability to modulate enzyme activity and receptor binding. The presence of both a carbamimidoyl and hydroxyphenyl group in tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate suggests potential applications in targeting enzymes such as kinases or proteases, which are integral to numerous cellular signaling pathways. For instance, studies have shown that carbamate derivatives can serve as inhibitors or modulators of these enzymes, offering therapeutic benefits in conditions like cancer and inflammatory diseases.

The synthesis of this compound involves intricate organic transformations that highlight the importance of well-designed synthetic strategies. The introduction of the tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate core typically requires multi-step procedures, including condensation reactions, protection-deprotection strategies, and careful control of reaction conditions to ensure high yield and purity. Advances in catalytic systems and green chemistry principles have enabled more efficient synthetic routes, reducing waste and improving scalability.

From a medicinal chemistry perspective, the structural diversity offered by this compound makes it an attractive scaffold for drug discovery programs. By leveraging its reactive sites, chemists can derivatize it into libraries of analogs for high-throughput screening (HTS). This approach has been instrumental in identifying lead compounds with improved pharmacokinetic properties and reduced toxicity. Moreover, computational methods such as molecular docking have become indispensable tools for predicting how modifications to this core structure might influence biological activity.

One particularly intriguing aspect of CAS No 2228387-49-1 is its potential role as a building block for peptidomimetics. The carbamimidoyl group can mimic peptide bonds or participate in non-covalent interactions with amino acid residues on protein surfaces. This capability opens up avenues for designing molecules that can selectively bind to disease-causing proteins or enzymes without triggering off-target effects. Such targeted interactions are crucial for developing treatments with minimal side effects.

The pharmaceutical industry continues to invest heavily in exploring novel chemical entities like tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate due to the unmet medical needs associated with various diseases. For example, research into kinase inhibitors has been revitalized by the discovery that subtle modifications around a carbamate core can significantly enhance binding affinity while maintaining selectivity against off-target kinases. This underscores the importance of having versatile intermediates such as this one available for medicinal chemists.

In conclusion,tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate (CAS No 2228387-49-1) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features make it suitable for diverse applications ranging from enzyme inhibition to peptidomimetic design. As our understanding of molecular interactions deepens through interdisciplinary approaches combining organic synthesis with computational biology,this compound will undoubtedly continue to play an important role in advancing therapeutic strategies across multiple disease areas.

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